molecular formula C10H10F3NO B2716517 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde CAS No. 1289084-29-2

2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2716517
CAS No.: 1289084-29-2
M. Wt: 217.191
InChI Key: YHIZJGDITCALNC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-4-(trifluoromethyl)benzene
  • 4-(Trifluoromethyl)benzaldehyde
  • 2-(Dimethylamino)benzaldehyde

Uniqueness

2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of both the trifluoromethyl and dimethylamino groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-14(2)9-5-8(10(11,12)13)4-3-7(9)6-15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIZJGDITCALNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289084-29-2
Record name 2-(dimethylamino)-4-(trifluoromethyl)benzaldehyde
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